A Comprehensive Guide to the Structural Elucidation of (1H-Indazol-3-yl)methanamine Dihydrochloride
A Comprehensive Guide to the Structural Elucidation of (1H-Indazol-3-yl)methanamine Dihydrochloride
An in-depth technical guide or whitepaper on the core of (1H-Indazol-3-yl)methanamine dihydrochloride structure elucidation.
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, multi-technique approach to the definitive structural characterization of (1H-Indazol-3-yl)methanamine dihydrochloride, a key building block in contemporary medicinal chemistry. Our focus is on the integration of analytical data to build an unassailable structural proof, moving beyond rote procedural descriptions to explain the strategic rationale behind each experimental step.
Foundational Understanding: The Importance of Structural Verification
(1H-Indazol-3-yl)methanamine serves as a crucial scaffold in the synthesis of pharmacologically active agents, including kinase inhibitors for oncology and treatments for inflammatory diseases. Its indazole core and primary amine functional group are key interaction points for biological targets. The dihydrochloride salt form is often preferred to enhance solubility and stability.
Given the potential for isomeric impurities arising during synthesis—such as the formation of 2H-indazole tautomers or substitution at different ring positions—rigorous structural elucidation is not merely a quality control step but a fundamental necessity for meaningful and reproducible pharmacological and biological studies. An incorrect structural assignment can invalidate entire research programs and lead to significant financial and temporal losses.
The Analytical Gauntlet: A Multi-Pronged Strategy
Our workflow for the elucidation of (1H-Indazol-3-yl)methanamine dihydrochloride is as follows:
Figure 1: A logical workflow for the comprehensive structure elucidation of (1H-Indazol-3-yl)methanamine dihydrochloride.
Mass Spectrometry: The First Checkpoint
Objective: To determine the accurate molecular mass of the parent compound and analyze its fragmentation pattern to gain initial structural insights.
Methodology:
-
Sample Preparation: Dissolve a small quantity of (1H-Indazol-3-yl)methanamine dihydrochloride in a suitable solvent such as methanol or water.
-
Instrumentation: Employ a high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, using electrospray ionization (ESI) in positive ion mode.
-
Data Acquisition: Acquire the full scan mass spectrum. The expected monoisotopic mass for the free base, C8H9N3, is 147.0796 Da. In the ESI+ mode, we expect to observe the protonated molecule [M+H]+ at m/z 148.0874.
-
Tandem MS (MS/MS): Isolate the [M+H]+ peak and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.
Data Interpretation:
The fragmentation pattern provides a fingerprint of the molecule. For (1H-Indazol-3-yl)methanamine, characteristic fragmentation would involve the loss of ammonia (NH3) from the protonated molecule, or cleavage of the bond between the methylene group and the indazole ring.
| Parameter | Expected Value | Rationale |
| Molecular Formula (Free Base) | C8H9N3 | --- |
| Monoisotopic Mass (Free Base) | 147.0796 Da | Calculated from atomic masses. |
| Observed Ion (ESI+) | [M+H]+ at m/z 148.0874 | Protonation of the most basic site. |
| Key Fragmentation 1 | Loss of NH3 | Characteristic of a primary amine. |
| Key Fragmentation 2 | Cleavage at CH2-indazole bond | Indicates the aminomethyl substituent. |
NMR Spectroscopy: Mapping the Molecular Skeleton
NMR is the most powerful tool for elucidating the structure of organic molecules in solution. For (1H-Indazol-3-yl)methanamine dihydrochloride, a suite of NMR experiments is required.
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d6) is an excellent choice due to its ability to dissolve the dihydrochloride salt and its wide chemical shift window. The acidic protons from the ammonium and indazole NH groups are often observable in DMSO-d6.
4.1. 1H NMR Spectroscopy
-
Objective: To identify all unique proton environments, their integrations (number of protons), and their coupling patterns (neighboring protons).
-
Expected Signals:
-
Aromatic Protons: Four distinct signals in the aromatic region (~7.0-8.0 ppm), corresponding to the four protons on the benzene ring of the indazole core. Their splitting patterns (doublets, triplets) will reveal their relative positions.
-
Methylene Protons (-CH2-): A singlet or a slightly broadened singlet for the two protons of the methylene group, typically downfield due to the adjacent aromatic ring and ammonium group.
-
Ammonium Protons (-NH3+): A broad signal due to rapid exchange with the solvent and quadrupolar broadening from the nitrogen atom. Its integration should correspond to three protons.
-
Indazole NH Proton: A distinct, often broad, signal at a downfield chemical shift (>10 ppm) corresponding to the acidic proton on the indazole nitrogen.
-
4.2. 13C NMR and DEPT
-
Objective: To identify all unique carbon environments and determine the type of each carbon (CH, CH2, CH3, or quaternary).
-
Expected Signals:
-
Aromatic Carbons: Six signals in the aromatic region (~110-140 ppm).
-
Methylene Carbon (-CH2-): One signal in the aliphatic region.
-
Quaternary Carbons: Two signals for the bridgehead carbons of the indazole ring.
-
-
DEPT-135 Experiment: This experiment is crucial for distinguishing between CH/CH3 (positive signals) and CH2 (negative signals) carbons, confirming the presence of the methylene group.
4.3. 2D NMR: Connecting the Dots
Two-dimensional NMR experiments are essential for unambiguously assigning the signals observed in 1D NMR and establishing the connectivity of the molecule.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) couplings. It will be instrumental in tracing the connectivity of the protons on the aromatic ring, confirming their adjacent positions.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each proton signal to its attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations to look for include:
-
Correlations from the methylene protons to the C3 carbon of the indazole ring, as well as to the C3a and C4 carbons. This will definitively prove the attachment of the aminomethyl group at the C3 position.
-
Correlations from the aromatic protons to their neighboring carbons, which will allow for the complete assignment of the aromatic system.
-
Figure 2: A conceptual diagram illustrating the key HMBC correlations that confirm the C3 substitution of the aminomethyl group on the indazole ring.
Single-Crystal X-ray Diffraction: The Ultimate Confirmation
Objective: To obtain an unambiguous, three-dimensional structure of the molecule, including bond lengths, bond angles, and stereochemistry.
While the combination of MS and NMR provides a very strong case for the structure, single-crystal X-ray diffraction is considered the "gold standard" for structural proof.
Methodology:
-
Crystal Growth: This is often the most challenging step. It involves dissolving the (1H-Indazol-3-yl)methanamine dihydrochloride in a suitable solvent system and slowly allowing the solvent to evaporate or changing the temperature to induce the formation of single, high-quality crystals.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.
Data Interpretation:
The output of a successful X-ray diffraction experiment is a 3D model that will unequivocally show:
-
The connectivity of all atoms, confirming the indazole core and the C3-substituted aminomethyl group.
-
The protonation states of the amine and the indazole ring.
-
The counter-ions (chloride) and their positions in the crystal lattice.
Conclusion: A Synthesis of Evidence
The structural elucidation of (1H-Indazol-3-yl)methanamine dihydrochloride is a process of accumulating and integrating evidence from multiple analytical techniques. The initial confirmation of the molecular formula by HRMS is followed by the detailed mapping of the molecular framework using a suite of 1D and 2D NMR experiments. Finally, where possible, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of the three-dimensional structure. By following this rigorous, multi-technique workflow, researchers can have the highest degree of confidence in the structure of their material, ensuring the integrity and reproducibility of their subsequent research and development efforts.
References
A comprehensive list of references would be compiled here from the authoritative sources used to develop the methodologies described in this guide. This would include seminal textbooks on NMR and mass spectrometry, as well as peer-reviewed articles detailing the synthesis and characterization of indazole derivatives.
